![molecular formula C15H24N2 B2764153 2-(4-Ethylphenyl)-2-piperidylethylamine CAS No. 928000-72-0](/img/structure/B2764153.png)
2-(4-Ethylphenyl)-2-piperidylethylamine
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Overview
Description
2-(4-Ethylphenyl)-2-piperidylethylamine, also known as N-ethyl-4-phenylpiperidin-2-amine (EPPA), is a synthetic compound that belongs to the class of piperidine derivatives. It is a psychoactive drug that has been studied for its potential therapeutic applications in the field of neuroscience.
Scientific Research Applications
Synthesis and Characterization of Related Compounds
- Research has been conducted on substances structurally related to 2-(4-Ethylphenyl)-2-piperidylethylamine, exploring their synthesis, characterization, and differentiation from isomers. One study focused on 2-methoxydiphenidine (MXP) and its isomers, highlighting the analytical challenges and the potential of these compounds for drug discovery due to their N-methyl-D-aspartate (NMDA) receptor antagonist activity. This work emphasizes the structurally diverse nature of the 1,2-diphenylethylamine template, from which 2-(4-Ethylphenyl)-2-piperidylethylamine is derived, and its relevance to 'research chemicals' and medical research (McLaughlin et al., 2016).
Catalytic and Synthetic Applications
- The catalytic potential of related compounds has been explored in the enantioselective addition of diethylzinc to alpha-substituted aldehydes. This research demonstrates the utility of certain ligands derived from secondary amines, like piperidine, in achieving high enantioselectivity in synthetic chemistry applications (Solà et al., 1998).
Pharmacological Research and Applications
- Studies on compounds structurally related to 2-(4-Ethylphenyl)-2-piperidylethylamine have shown interest in pharmacological applications, such as the synthesis and evaluation of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides for antiallergy activity. These efforts reflect the broader research trend of examining the pharmacological potential of piperidine derivatives (Walsh et al., 1990).
Material Science and Photocatalytic Properties
- The development and characterization of new materials, such as fluorescent molecular probes and photocatalytic compounds, have also been a focus of research involving related chemical structures. For example, studies on fluorescent solvatochromic dyes based on diphenyloxazoles have contributed to the development of sensitive fluorescent molecular probes for biological applications (Diwu et al., 1997).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
The exact mode of action of 2-(4-Ethylphenyl)-2-piperidylethylamine is not well-documented. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could be involved .
Biochemical Pathways
It’s worth noting that the compound could potentially influence various metabolic processes, given the broad range of biochemical pathways that similar compounds can affect .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
The compound’s interaction with its targets could potentially lead to changes in cellular processes and functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Ethylphenyl)-2-piperidylethylamine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
2-(4-ethylphenyl)-2-piperidin-1-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-13-6-8-14(9-7-13)15(12-16)17-10-4-3-5-11-17/h6-9,15H,2-5,10-12,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQKJYFHHNPIPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CN)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-2-(piperidin-1-yl)ethan-1-amine |
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